molecular formula C13H20N4O B2829021 N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide CAS No. 1796992-49-8

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide

Cat. No. B2829021
CAS RN: 1796992-49-8
M. Wt: 248.33
InChI Key: MFIOTAULKCAOGG-UHFFFAOYSA-N
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Description

“N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide” is a chemical compound. It is related to a class of compounds known as antineoplastic tyrosine kinase inhibitors .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrimidine ring and a piperidine ring. The dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° . The four C atoms of the pyrimidine ring in one of the molecules are disordered over two sets of sites with occupancy factors 0.508 (11):0.492 (11) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a yield of 90%, a white powder appearance, and a melting point of 85–87°C . The 1H NMR spectrum and 13C NMR spectrum are also provided .

Scientific Research Applications

Chemical and Biological Properties

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a chemical compound that can be categorized under pyrimidine derivatives, known for their wide range of pharmacological activities. Pyrimidines are nitrogen-containing heterocycles that have been explored for various therapeutic uses due to their significant biological activities. The structure of this compound suggests potential interactions with biological systems, possibly involving binding to specific receptors or enzymes due to the presence of a pyrimidine core and piperidine moiety.

Piperidine Alkaloids and Their Pharmacological Significance

Piperidine, a core structural component of this compound, is a six-membered nitrogen-containing heterocycle of significant importance in medicinal chemistry. Piperidine alkaloids, derived from various sources, including Pinus and related genera, exhibit a broad spectrum of pharmacological activities. These activities range from neuroprotective to anticancer effects, highlighting the therapeutic potential of compounds featuring the piperidine structure (Singh et al., 2021).

Pyrimidine Derivatives in Medicinal Chemistry

The pyrimidine moiety, another critical component of this compound, is well-documented for its versatility in drug design and discovery. Pyrimidine derivatives have shown a wide array of pharmacological effects, including antiviral, anticancer, and anti-inflammatory activities. This versatility is attributed to the pyrimidine core's ability to interact with various biological targets, offering a scaffold for developing new therapeutic agents (JeelanBasha & Goudgaon, 2021).

properties

IUPAC Name

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-10-8-13(17-6-4-3-5-7-17)16-12(15-10)9-14-11(2)18/h8H,3-7,9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIOTAULKCAOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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